molecular formula C17H15N5O5S2 B10871544 N-({4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide

N-({4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide

Cat. No.: B10871544
M. Wt: 433.5 g/mol
InChI Key: IJXVMESYMSVXMF-UHFFFAOYSA-N
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Description

4-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a pyrimidine ring, and a benzenesulfonamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-furylcarbonyl chloride with thiourea to form the intermediate 2-furylcarbonylthiourea. This intermediate is then reacted with 6-methoxy-4-pyrimidinylamine and benzenesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce corresponding amines .

Scientific Research Applications

4-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For instance, it may inhibit the activity of sulfonamide-sensitive enzymes, leading to disruption of metabolic processes in microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-((((3-METHYL-2-FUROYL)AMINO)CARBOTHIOYL)AMINO)BENZOIC ACID

Uniqueness

4-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H15N5O5S2

Molecular Weight

433.5 g/mol

IUPAC Name

N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C17H15N5O5S2/c1-26-15-9-14(18-10-19-15)22-29(24,25)12-6-4-11(5-7-12)20-17(28)21-16(23)13-3-2-8-27-13/h2-10H,1H3,(H,18,19,22)(H2,20,21,23,28)

InChI Key

IJXVMESYMSVXMF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3

Origin of Product

United States

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